molecular formula C9H7NO3S B3058439 6-Nitrothiochroman-4-one CAS No. 89444-03-1

6-Nitrothiochroman-4-one

Cat. No.: B3058439
CAS No.: 89444-03-1
M. Wt: 209.22 g/mol
InChI Key: LTIWZGCRKUPJMM-UHFFFAOYSA-N
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Description

6-Nitrothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone family These compounds are structurally related to chromones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrothiochroman-4-one typically involves the nitration of thiochroman-4-one. One common method is the reaction of thiochroman-4-one with nitric acid in acetic acid at room temperature, yielding this compound . Another approach involves the use of iron wire and ammonium chloride in an ethanol-water mixture, followed by heating at 70°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Nitrothiochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 6-Aminothiochroman-4-one.

    Substitution: Various substituted thiochroman-4-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Nitrothiochroman-4-one and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiochromanone derivatives with a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the specific molecular targets and pathways involved for this compound.

Comparison with Similar Compounds

Uniqueness: 6-Nitrothiochroman-4-one is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

6-nitro-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIWZGCRKUPJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602982
Record name 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89444-03-1
Record name 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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